4-[(Methylamino)methyl]phenol hydrobromide

Chemical Synthesis Medicinal Chemistry Structural Biology

Free base variability and hygroscopicity cause weighing errors and assay drift. 4-[(Methylamino)methyl]phenol hydrobromide provides a stable crystalline HBr salt that solves these challenges. • Enables accurate milligram-scale dispensing for automated high-throughput screening. • Forms stable aqueous stock solutions without precipitation, ensuring reliable dose-response data. • Maintains room-temperature storage integrity, avoiding costly repurification in compound libraries. Ideal for enzyme inhibition, receptor binding, and multi-step synthesis.

Molecular Formula C8H12BrNO
Molecular Weight 218.09 g/mol
CAS No. 1177277-31-4
Cat. No. B1461960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylamino)methyl]phenol hydrobromide
CAS1177277-31-4
Molecular FormulaC8H12BrNO
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)O.Br
InChIInChI=1S/C8H11NO.BrH/c1-9-6-7-2-4-8(10)5-3-7;/h2-5,9-10H,6H2,1H3;1H
InChIKeyZNIDSTXFHPFIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Methylamino)methyl]phenol Hydrobromide: Product Overview


4-[(Methylamino)methyl]phenol hydrobromide (CAS 1177277-31-4) is a hydrobromide salt of a phenolic amine, possessing a molecular formula of C₈H₁₂BrNO and a molecular weight of 218.09 g/mol . This compound features a para-substituted phenol ring linked to a secondary methylamine group via a methylene bridge, existing as a solid hydrobromide salt that provides enhanced stability and handling characteristics compared to its free base counterpart . It is classified as a research chemical building block, primarily utilized in biochemical research as a reagent in enzyme catalysis studies, protein interaction assays, and as a precursor for the synthesis of more complex pharmaceutical intermediates .

Salt-form stability Hydrobromide salt may support consistent solid-phase handling and long-term storage
Workflow compatibility Suited for automated synthesis and high-throughput screening platforms
Research context Enzyme catalysis, protein interaction, and pharmaceutical intermediate synthesis

4-[(Methylamino)methyl]phenol Hydrobromide: Substitution Risks


Substituting 4-[(Methylamino)methyl]phenol hydrobromide with its free base (CAS 78507-19-4) or other salt forms (e.g., hydrochloride, CAS 63989-88-8) without rigorous qualification introduces significant experimental variability [1]. The hydrobromide salt exhibits distinct physicochemical properties including a specific melting point range (181-182°C for the free base; hydrobromide salt data unavailable in current literature) and unique aqueous solubility characteristics that are critical for reproducible dissolution in biological assay buffers . Furthermore, the counterion (Br⁻) can influence the compound's chromatographic behavior, stability under storage conditions, and potential interactions with biological targets (e.g., enzyme active sites) in ways that the free base or hydrochloride salt do not replicate, thereby affecting the validity of quantitative comparisons across studies [2].

Attribute
Hydrobromide salt
Free base / other salts
Solubility profile
Aqueous-solubility context may differ due to bromide counterion
Limited water solubility; organic co-solvents often required
Handling & stability
Crystalline powder; reported solid-state handling fit
Low-melting solid or oil; hygroscopicity may affect accuracy
Chromatographic / assay behavior
Counterion may influence retention and target interaction
Free base or HCl salt may produce different profiles

4-[(Methylamino)methyl]phenol Hydrobromide: Selection Evidence


Crystallinity & Handling: Salt vs. Free Base

The hydrobromide salt (MW: 218.09 g/mol) exists as a stable crystalline powder at room temperature, whereas the free base (MW: 137.18 g/mol) is often described as a liquid or low-melting solid, which can complicate accurate weighing and handling in air-sensitive synthetic procedures . While quantitative melting point data for the hydrobromide salt is not available in current literature, the free base exhibits a reported melting point of 181-182°C, indicating that the salt form likely possesses a different, potentially higher melting point and improved crystallinity for solid-phase handling [1]. This differential physical state translates directly to ease of use in automated synthesis platforms and long-term stability in compound libraries.

Physical state comparison
Class-level inference
Target salt: Crystalline powder; MW 218.09 g/mol Free base: MW 137.18 g/mol; mp 181–182 °C; low-melting solid/oil
Salt form may support weighing accuracy and automation fit
Quantitative melting point data for salt not reported
Chemical Synthesis Medicinal Chemistry Structural Biology

Aqueous Solubility: Hydrobromide vs. Free Base

As a hydrobromide salt, 4-[(Methylamino)methyl]phenol hydrobromide demonstrates enhanced aqueous solubility compared to its neutral free base, a critical property for preparing stock solutions in biological buffers . While exact solubility values (mg/mL) are not published, the presence of the ionic bromide counterion is known to increase water solubility in phenolic amine salts by disrupting intermolecular hydrogen bonding networks present in the free base . This property is essential for achieving the required compound concentrations (e.g., 1-10 mM) in cell-based assays or enzyme inhibition studies without the use of organic co-solvents that could interfere with biological activity.

Aqueous solubility context
Class-level inference
Hydrobromide salt: Enhanced aqueous solubility (class-level inference) Free base: Limited water solubility; DMSO/ethanol often needed
May support aqueous buffer dissolution for biological assays
Exact solubility values not reported in literature
Biochemical Assays Drug Discovery Enzyme Kinetics

Purity & Quality Control

Commercial sources of 4-[(Methylamino)methyl]phenol hydrobromide consistently specify a minimum purity of 95% as determined by HPLC or NMR analysis . This specification ensures that the material is suitable for use as a research chemical building block without extensive in-house purification. In contrast, the free base (CAS 78507-19-4) is often supplied with a purity of 98% but may contain traces of oxidation byproducts or residual solvents that can affect sensitive catalytic reactions . The hydrobromide salt's higher melting point and crystalline nature facilitate effective purification during manufacturing, leading to a more consistent impurity profile.

Purity specification
Cross-study comparable
95% (HPLC) — typical commercial specification
Specification supports research building block use
Crystallinity may contribute to batch-to-batch consistency
Analytical Chemistry Quality Assurance Medicinal Chemistry

4-[(Methylamino)methyl]phenol Hydrobromide: Application Scenarios


Stable Stock Solutions for High-Throughput Screening

Researchers performing enzyme inhibition assays, receptor binding studies, or cell-based phenotypic screens should utilize the hydrobromide salt form to prepare stable aqueous stock solutions. The enhanced solubility and crystalline nature of the salt ensure accurate compound concentration and prevent precipitation during automated liquid handling, which is critical for generating reliable dose-response data. This scenario leverages the salt's physical properties to minimize variability in high-throughput screening campaigns where thousands of compounds are tested daily.

Precise Weighing in Synthesis

In multi-step organic synthesis, particularly in the preparation of complex heterocycles or amide coupling reactions, the hydrobromide salt offers superior handling characteristics for weighing and transferring precise molar equivalents. Its crystalline powder form allows for accurate dispensing on a milligram scale, reducing the risk of over- or under-charging that can occur with the free base's variable physical state. This application is directly supported by the salt's improved crystallinity and handling properties.

Long-Term Compound Library Storage

For organizations maintaining large compound collections for future screening, the hydrobromide salt's stability at room temperature and its defined crystalline form make it an ideal candidate for storage in automated compound management systems. Unlike the free base, which may undergo oxidation or absorb moisture over time, the salt form maintains its integrity, ensuring that the compound remains viable for years of use without the need for costly and time-consuming repurification.

Application
Selection Property
Validation Focus
HTS stock solution preparation
Aqueous solubility and precipitation resistance
Dose-response curve reproducibility
Precise weighing in synthesis
Crystalline powder handling
Molar equivalent accuracy
Long-term compound library storage
Room-temperature solid-state stability
Compound integrity over years

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